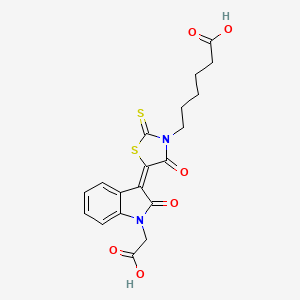
Ac-KQL-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-KQL-AMC is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final step involves coupling the peptide to 7-amino-4-methylcoumarin (AMC) to form the fluorogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ac-KQL-AMC primarily undergoes proteolytic cleavage reactions. It is a substrate for both constitutive and immunoproteasomes, which cleave the peptide bond, releasing AMC and producing a fluorescent signal .
Common Reagents and Conditions
The common reagents used in these reactions include proteasomes, buffer solutions (e.g., Tris buffer), and proteasome inhibitors like MG132. The reactions are typically carried out at physiological pH and temperature .
Major Products Formed
The major product formed from the cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which emits fluorescence detectable by fluorimeters or plate readers .
Scientific Research Applications
Ac-KQL-AMC is widely used in scientific research for the following applications:
Mechanism of Action
Ac-KQL-AMC functions as a substrate for proteasomes. Upon binding to the proteasome’s active site, the peptide bond is cleaved, releasing AMC. The released AMC emits fluorescence, which can be quantified to measure proteasome activity. This mechanism allows researchers to study the proteolytic activity of proteasomes in various biological contexts .
Comparison with Similar Compounds
Similar Compounds
Ac-ANW-AMC: A substrate for chymotrypsin-like activity of proteasomes.
Ac-PAL-AMC: A substrate for branched amino acid-preferring activity of proteasomes.
Uniqueness
Ac-KQL-AMC is unique in its ability to be efficiently cleaved by both constitutive and immunoproteasomes, making it a versatile tool for studying proteasome activity in different biological systems .
Properties
Molecular Formula |
C29H42N6O7 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C29H42N6O7/c1-16(2)13-23(29(41)33-19-8-9-20-17(3)14-26(38)42-24(20)15-19)35-28(40)22(10-11-25(31)37)34-27(39)21(32-18(4)36)7-5-6-12-30/h8-9,14-16,21-23H,5-7,10-13,30H2,1-4H3,(H2,31,37)(H,32,36)(H,33,41)(H,34,39)(H,35,40)/t21-,22-,23-/m0/s1 |
InChI Key |
MPAWARJYNGQCCI-VABKMULXSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
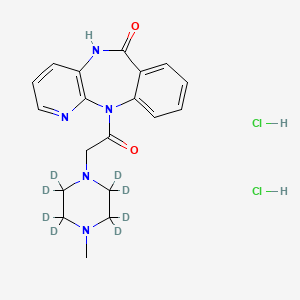

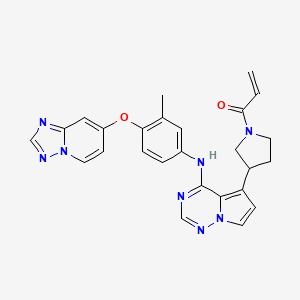

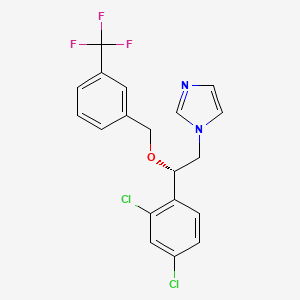
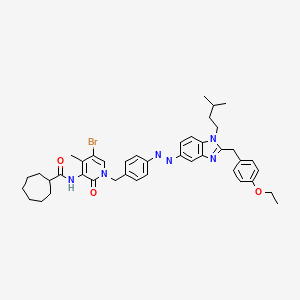
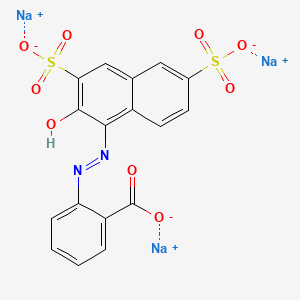
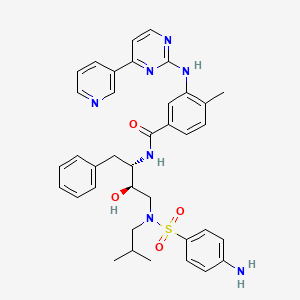

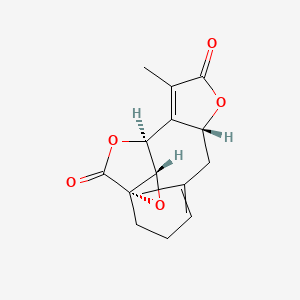
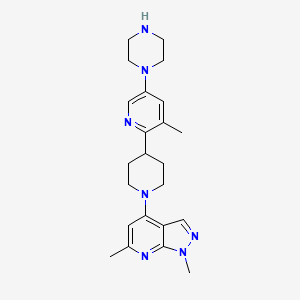
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
